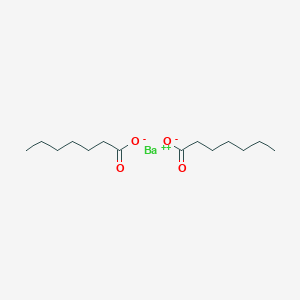
3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one
Vue d'ensemble
Description
3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one, also known as tetrahydronorharmane (THH), is a naturally occurring alkaloid that belongs to the beta-carboline family. It is found in various plants, including Peganum harmala, Passiflora incarnata, and Banisteriopsis caapi. THH has been of interest to researchers due to its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of THH is not fully understood. However, it has been found to interact with various neurotransmitter systems, including the serotonin, dopamine, and GABA systems. THH has also been found to modulate the activity of ion channels and receptors in the brain.
Effets Biochimiques Et Physiologiques
THH has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may be beneficial in reducing oxidative stress. THH has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, THH has been found to increase the levels of acetylcholine, which is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using THH in lab experiments is that it is a naturally occurring compound, which may be more biologically relevant than synthetic compounds. Additionally, THH has been found to have low toxicity and is generally well-tolerated. However, one limitation of using THH is that it may be difficult to obtain in large quantities, as it is found in relatively low concentrations in natural sources.
Orientations Futures
There are several future directions for research on THH. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term effects of THH on neuronal function. Additionally, more research is needed to understand the exact mechanism of action of THH and its interactions with various neurotransmitter systems. Finally, studies are needed to determine the safety and efficacy of THH in human trials.
Méthodes De Synthèse
THH can be synthesized through various methods, including the reduction of harmine and harmaline, which are also beta-carbolines found in Peganum harmala. Another method involves the reduction of norharmane using sodium borohydride. THH can also be extracted from natural sources, such as Peganum harmala seeds.
Applications De Recherche Scientifique
THH has been studied extensively for its potential therapeutic applications. It has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. THH has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders. Additionally, THH has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Propriétés
IUPAC Name |
tricyclo[5.2.1.02,6]dec-3-en-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1-2,6-9H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNISRVGIGGHBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933496 | |
| Record name | 3,3a,4,6,7,7a-Hexahydro-5H-4,7-methanoinden-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one | |
CAS RN |
14888-58-5 | |
| Record name | 3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14888-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014888585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3a,4,6,7,7a-Hexahydro-5H-4,7-methanoinden-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3A,4,6,7,7A-HEXAHYDRO-4,7-METHANO-5H-INDEN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8HF8RS8FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
